4'-Hydroxymethyl 5'-Desmethyl Meloxicam, also known as 5'-Hydroxymethyl Meloxicam, is a significant metabolite of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This compound is characterized by its hydroxymethyl group, which influences its pharmacological activity and metabolic pathways. Understanding this compound involves examining its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
This compound falls under the category of thiazole-containing compounds and is classified as a metabolite of Meloxicam. It is recognized for its potential pharmacological effects similar to those of its parent compound.
The synthesis of 4'-Hydroxymethyl 5'-Desmethyl Meloxicam can be achieved through various biotransformation methods. One prominent method involves using microbial cultures, specifically the filamentous fungus Cunninghamella blakesleeana, which facilitates the regio- and stereo-specific conversion of Meloxicam into its hydroxymethyl derivative .
The biocatalytic process typically occurs under mild reaction conditions, enhancing the yield of the desired metabolite while minimizing by-products. The use of microbial cultures allows for a more environmentally friendly approach to synthesizing pharmaceutical compounds.
The molecular formula for 4'-Hydroxymethyl 5'-Desmethyl Meloxicam is with a molecular weight of approximately 367.4 g/mol. The compound features a complex structure that includes a thiazole ring and a hydroxymethyl group attached to the aromatic system .
4'-Hydroxymethyl 5'-Desmethyl Meloxicam undergoes several chemical reactions:
Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and sodium borohydride for reduction. Substitution reactions may utilize alkyl halides or acyl chlorides depending on the desired modification.
As a metabolite of Meloxicam, 4'-Hydroxymethyl 5'-Desmethyl Meloxicam shares a similar mechanism of action with its parent compound. It primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain .
Meloxicam exhibits dose-proportional pharmacokinetics with a half-life of approximately 20 hours. The metabolic pathway involves extensive biotransformation in the liver, predominantly through CYP2C9 .
The compound exhibits stability under physiological conditions but may undergo further metabolic transformations depending on various factors such as enzyme activity and substrate availability.
4'-Hydroxymethyl 5'-Desmethyl Meloxicam has potential applications in pharmacological research due to its anti-inflammatory properties. It may be studied further for its effects on pain management and inflammatory diseases. Additionally, understanding its metabolic pathways could provide insights into drug interactions and toxicity related to NSAIDs .
4'-Hydroxymethyl 5'-desmethyl meloxicam represents a biologically significant metabolite of the widely prescribed nonsteroidal anti-inflammatory drug (NSAID) meloxicam. As a primary oxidative derivative, this compound provides critical insights into meloxicam's metabolic fate and pharmacological activity profile. With the chemical formula C₁₄H₁₃N₃O₅S₂ and molecular weight of 367.40 g/mol, this metabolite retains the core benzothiazine structure of its parent compound while exhibiting distinct physicochemical properties [2] [5]. The IUPAC designation for this compound is 4-hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, reflecting its precise chemical modifications relative to meloxicam [5]. Research-grade specimens are designated under CAS numbers 130262-92-9 and 1797124-56-1, enabling standardized pharmacological investigation [7].
The molecular transformation from meloxicam to 4'-hydroxymethyl 5'-desmethyl meloxicam involves two key modifications:
These modifications yield a compound with enhanced hydrophilicity compared to meloxicam, evidenced by its lower calculated partition coefficient (LogP = 0.8 versus 2.6 for meloxicam) [2] [8]. This increased polarity significantly impacts distribution characteristics while preserving the core pharmacophore responsible for cyclooxygenase (COX) interaction. Specifically, the metabolite retains:
Table 1: Structural and Physicochemical Comparison with Meloxicam
Property | 4'-Hydroxymethyl 5'-Desmethyl Meloxicam | Meloxicam |
---|---|---|
Molecular Formula | C₁₄H₁₃N₃O₅S₂ | C₁₄H₁₃N₃O₄S₂ |
Molecular Weight | 367.40 g/mol | 351.40 g/mol |
Hydrogen Bond Donors | 3 | 2 |
Hydrogen Bond Acceptors | 8 | 7 |
XLogP3 | 0.8 | 2.6 |
Canonical SMILES | CN1C(=C(C2=CC=CC=C2S1(=O)=O)C(=O)NC3=NC(=CS3)CO | CN1C(=C(C2=CC=CC=C2S1(=O)=O)C(=O)NC3=NC(=CS3)C |
Despite structural alterations, in vitro studies confirm that 4'-hydroxymethyl 5'-desmethyl meloxicam maintains appreciable COX-2 inhibitory activity, though with reduced potency compared to the parent drug. This residual activity contributes to the overall pharmacodynamic profile of meloxicam therapy, particularly during chronic administration where metabolite accumulation occurs [2].
As a major circulating metabolite in humans and multiple animal species, 4'-hydroxymethyl 5'-desmethyl meloxicam contributes significantly to meloxicam's overall pharmacological effects:
Pharmacokinetic studies reveal that 4'-hydroxymethyl 5'-desmethyl meloxicam achieves systemic exposure levels reaching 15-20% of the parent compound in humans following oral meloxicam administration. Its formation occurs principally in the hepatic endoplasmic reticulum via cytochrome P450-mediated oxidation, followed by gradual elimination through renal and biliary pathways [1] [6].
Table 2: Biotransformation Parameters Across Species
Species | Primary CYP Isoform | Relative Metabolite Abundance | Half-Life (hours) |
---|---|---|---|
Human | CYP2C9 > CYP3A4 | 15-20% | 22-26 |
Canine | CYP2D15 > CYP3A12 | 12-18% | 18-22 |
Bovine | CYP3A28 | 8-12% | 28-32 |
Ovine | CYP2C19 > CYP3A | 5-8% | 20-24 |
The metabolite's pharmacologically active conformation allows interaction with the arachidonic acid binding channel of COX-2, though the hydroxyl group introduction creates additional hydrogen bonding possibilities that alter binding kinetics compared to meloxicam [2].
The identification and characterization of 4'-hydroxymethyl 5'-desmethyl meloxicam has provided crucial insights into meloxicam's metabolic fate and interindividual variability in drug response:
Advanced biotransformation studies employ microbial systems for scaled production, with Cunninghamella blakesleeana NCIM 687 demonstrating particular efficiency in dual functionalization (hydroxylation and demethylation) of meloxicam. This microbial model achieves exceptional yields (>90% substrate conversion) under optimized fermentation conditions (glucose + NH₄NO₃ media, C/N ratio 8:1, dissolved O₂ >30% saturation) [2]. The regioselectivity observed in these biotransformation systems—where hydroxylation exclusively occurs at the 5' position concomitant with 4' demethylation—provides evidence for enzymatic preferences that mirror mammalian metabolic processes [2].
Table 3: Microbial Biotransformation Systems for Metabolite Production
Microorganism | Nitrogen Source | Substrate Conversion (%) | Process Duration (days) |
---|---|---|---|
Cunninghamella blakesleeana | NH₄NO₃ | 92% | 7 |
Aspergillus niger | NH₄Cl | 45% | 9 |
Actinomyces spp. | Peptone | 58% | 10 |
Analytical detection methods leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) have established that 4'-hydroxymethyl 5'-desmethyl meloxicam serves as the immediate precursor to 5'-carboxy meloxicam, the terminal inactive metabolite excreted in urine. This positions our subject metabolite at a critical branch point between pharmacologically active species and elimination products [1] [8]. The collision cross section (CCS) values predicted for this metabolite (184.66 Ų for [M-H]- adduct) provide essential reference data for high-throughput metabolomic identification in clinical and research settings [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7